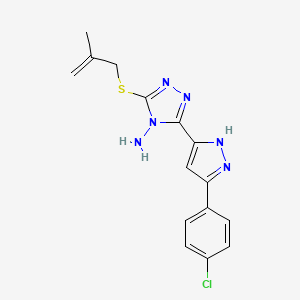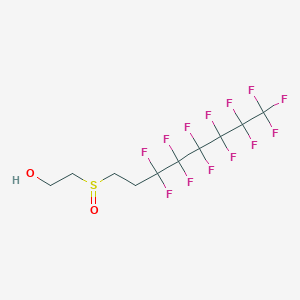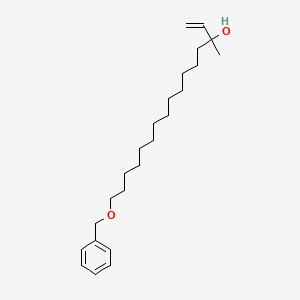
16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL is an organic compound characterized by a benzyloxy group attached to a long aliphatic chain with a double bond and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL typically involves the following steps:
Formation of the Aliphatic Chain: The aliphatic chain can be synthesized through a series of reactions, including alkylation and reduction processes.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with an alcohol in the presence of a base.
Formation of the Double Bond: The double bond is introduced through an elimination reaction, often using a strong base such as potassium tert-butoxide.
Hydroxyl Group Addition: The hydroxyl group is added through a hydroboration-oxidation reaction, where the double bond reacts with borane followed by oxidation with hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bond can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Benzyl halides, bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Saturated aliphatic alcohols.
Substitution: Various substituted aliphatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the aliphatic chain can interact with lipid membranes. These interactions can influence the compound’s biological activity and its ability to modulate cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
16-(Methoxy)-3-methylhexadec-1-EN-3-OL: Similar structure but with a methoxy group instead of a benzyloxy group.
16-(Ethoxy)-3-methylhexadec-1-EN-3-OL: Similar structure but with an ethoxy group instead of a benzyloxy group.
16-(Propoxy)-3-methylhexadec-1-EN-3-OL: Similar structure but with a propoxy group instead of a benzyloxy group.
Uniqueness
16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. The benzyloxy group can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
918876-47-8 |
|---|---|
Formule moléculaire |
C24H40O2 |
Poids moléculaire |
360.6 g/mol |
Nom IUPAC |
3-methyl-16-phenylmethoxyhexadec-1-en-3-ol |
InChI |
InChI=1S/C24H40O2/c1-3-24(2,25)20-16-11-9-7-5-4-6-8-10-12-17-21-26-22-23-18-14-13-15-19-23/h3,13-15,18-19,25H,1,4-12,16-17,20-22H2,2H3 |
Clé InChI |
DREIZXRPXQBYMX-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCCCCCCCCCCOCC1=CC=CC=C1)(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


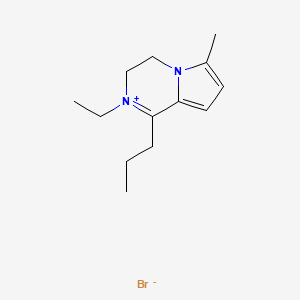
![6-(2,6-Dichlorophenoxy)-3-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12624862.png)
![{[2-Hydroxy-5-methyl-3-(nitromethyl)phenyl]methyl}phosphonic acid](/img/structure/B12624863.png)
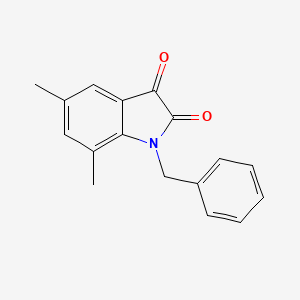
![1-cyclopentyl-3-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)thiourea](/img/structure/B12624875.png)
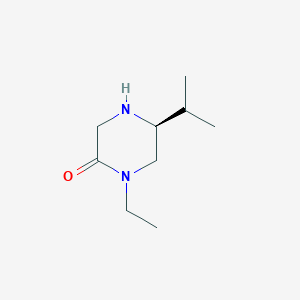


![2-Pyridinamine, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-](/img/structure/B12624894.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(4-hydroxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12624896.png)
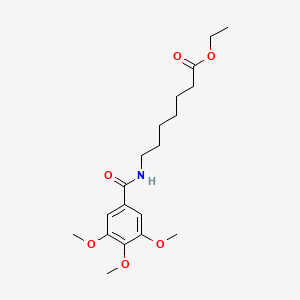
![3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B12624923.png)
